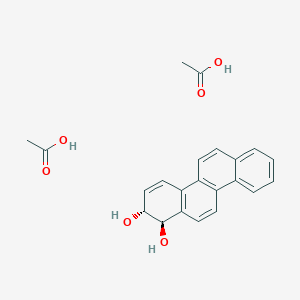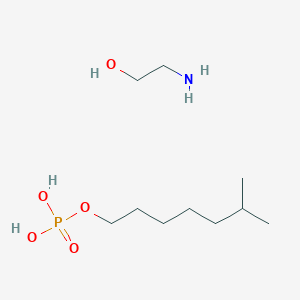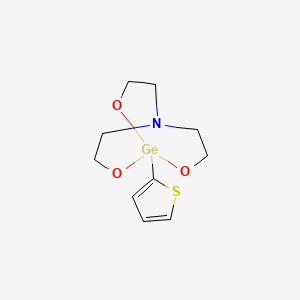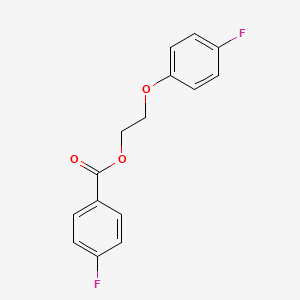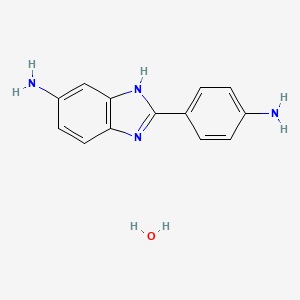
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid under microwave irradiation . This method allows for the efficient formation of the benzimidazole ring structure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine can be achieved through a polymerization-induced self-assembly method. This involves the use of 2-(4-aminophenyl)-5-aminobenzimidazole as a monomer in the polymerization of poly(p-phenylene terephthalamide) to produce high-performance nanofibers . This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-aminophenyl)-3H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted benzimidazole derivatives. These products are often used as intermediates in further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-3H-benzimidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of high-performance nanofibers for applications in materials science.
Wirkmechanismus
The mechanism of action of 2-(4-aminophenyl)-3H-benzimidazol-5-amine involves its interaction with various molecular targets and pathways. In the context of its antimicrobial activity, the compound disrupts bacterial cell membranes, leading to cell lysis and death . For its antitumor activity, the compound is biotransformed by cytochrome P450 enzymes to active metabolites that induce cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(4-aminophenyl)-3H-benzimidazol-5-amine is similar to other compounds such as 2-(4-aminophenyl)benzothiazole and its derivatives. These compounds also exhibit significant biological activity, including antimicrobial and antitumor properties . 2-(4-aminophenyl)-3H-benzimidazol-5-amine is unique in its specific chemical structure, which contributes to its distinct reactivity and applications.
List of Similar Compounds
- 2-(4-aminophenyl)benzothiazole
- 2-(4-amino-3-methylphenyl)benzothiazole
- 2-(4-aminophenyl)benzoxazole
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
65127-94-8 |
|---|---|
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate |
InChI |
InChI=1S/C13H12N4.H2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,14-15H2,(H,16,17);1H2 |
InChI-Schlüssel |
LVCZSBFDCNDGGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
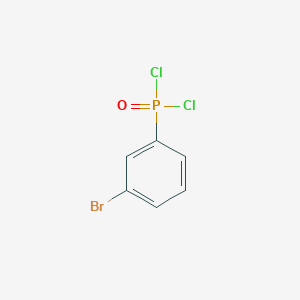
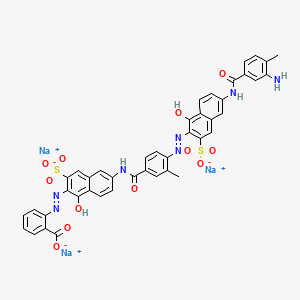
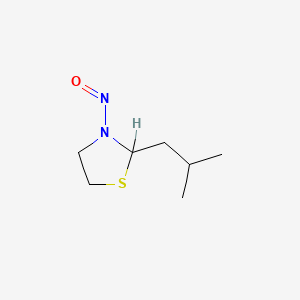
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)

